Sodium methoxyacetate

Description

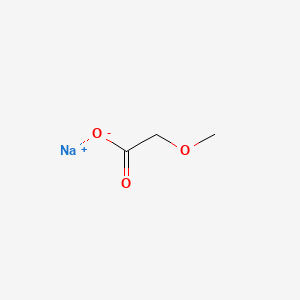

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

50402-70-5 |

|---|---|

Molecular Formula |

C3H5NaO3 |

Molecular Weight |

112.06 g/mol |

IUPAC Name |

sodium;2-methoxyacetate |

InChI |

InChI=1S/C3H6O3.Na/c1-6-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 |

InChI Key |

CEWQOBFWNPUNRO-UHFFFAOYSA-M |

SMILES |

COCC(=O)[O-].[Na+] |

Canonical SMILES |

COCC(=O)[O-].[Na+] |

Other CAS No. |

50402-70-5 |

Related CAS |

625-45-6 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Sodium Methoxyacetate

Established Reaction Pathways for Sodium Methoxyacetate (B1198184) Production

The traditional methods for synthesizing sodium methoxyacetate are characterized by their reliability and scalability. These pathways are broadly categorized into alkylation reactions and oxidative processes, each with distinct mechanistic features and process parameters.

Alkylation Reactions Involving Halogenated Acetates and Methoxides

A common and versatile method for the synthesis of methoxyacetic acid, the precursor to this compound, is through the alkylation of a methoxide (B1231860) with a halogenated acetate (B1210297). wikipedia.orggoogle.com This approach is a variation of the Williamson ether synthesis, a widely used method for preparing ethers in both laboratory and industrial settings. masterorganicchemistry.comwikipedia.orgbyjus.com The reaction typically involves reacting sodium methoxide with a chloroacetic acid derivative. wikipedia.orggoogle.com

One patented method describes the preparation of methoxyacetic acid by reacting monochloroacetic acid with sodium methoxide in a methanol (B129727) solvent at an elevated temperature. google.comgoogle.com After the initial reaction, the methanol is distilled off, and the resulting mixture is treated with dry hydrogen chloride gas to produce methoxyacetic acid. google.comgoogle.com The sodium salt can then be readily obtained by neutralization.

The formation of the methoxyacetate group via alkylation proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism. wikipedia.orgbyjus.com In this concerted, single-step process, the methoxide ion (CH(_3)O), a potent nucleophile, attacks the electrophilic carbon atom of the halogenated acetate that is bonded to the halogen. wikipedia.orgbyjus.comyoutube.com This "backside attack" results in the displacement of the halide ion (e.g., chloride) as the leaving group and the simultaneous formation of a new carbon-oxygen bond, creating the ether linkage. byjus.com

The S(_N)2 pathway is favored for this reaction because the substrate is a primary alkyl halide, which is sterically unhindered and thus accessible to the incoming nucleophile. masterorganicchemistry.comwikipedia.org The rate of this reaction is dependent on the concentration of both the alkoxide and the alkyl halide. masterorganicchemistry.com

The efficiency and yield of the alkylation reaction are highly dependent on the optimization of various process parameters. creative-biolabs.com Key factors that are typically controlled include reactant concentrations, temperature, and the choice of solvent. creative-biolabs.commdpi.comresearchgate.netuctm.edu

In the synthesis of methoxyacetic acid from monochloroacetic acid and sodium methoxide, a molar ratio of monochloroacetic acid to sodium methoxide of 0.5:1.1-1.2 has been reported in a patented process. google.com The reaction is preferably carried out at the boiling point of the reaction mixture in a methanol solvent, which may also contain methyl methoxyacetate. google.com

The selection of the solvent is also crucial; for instance, the reaction of sodium acetate with methyl iodide is significantly faster in dimethylformamide (DMF) compared to methanol, as methanol can form hydrogen bonds with the acetate ion, reducing its nucleophilicity. creative-biolabs.com The reaction temperature is another critical parameter, as increasing the temperature generally increases the reaction rate by providing the reactant particles with more kinetic energy. creative-biolabs.com

The table below summarizes key parameters for the alkylation synthesis of methoxyacetic acid based on a patented method.

| Parameter | Value/Condition |

| Reactants | Monochloroacetic acid, Sodium methoxide |

| Solvent | Methanol (potentially containing methyl methoxyacetate) |

| Molar Ratio (Monochloroacetic acid : Sodium methoxide) | 0.5 : 1.1-1.2 |

| Temperature | Elevated, preferably the boiling point of the reaction mixture |

Oxidative Routes from Methoxy-Substituted Alcohols

An important industrial route for the production of methoxyacetic acid involves the catalytic oxidation of 2-methoxyethanol (B45455). wikipedia.orgjustia.comgoogle.comgoogle.com This method is advantageous as it utilizes readily available starting materials and can be operated continuously. justia.comgoogle.com The process generally involves the oxidation of 2-methoxyethanol with oxygen or air in the presence of a platinum-containing catalyst. wikipedia.orgjustia.comgoogle.com

The reaction is typically carried out in an aqueous medium. justia.comgoogle.com In some variations of this process, a base such as sodium hydroxide (B78521) is added to maintain a pH greater than 7, which leads to the direct formation of the corresponding alkoxyacetate salt, in this case, this compound. justia.comgoogle.comgoogle.com The free acid can then be liberated by the addition of a stronger acid. justia.comgoogle.comgoogle.com

Patented methodologies describe both discontinuous and continuous processes for the oxidation of 2-methoxyethanol. justia.comgoogle.com For instance, a 95% yield of methoxyacetic acid was obtained in a discontinuous process by supplying oxygen through a 15% aqueous solution of 2-methoxyethanol with a 5% Pt on activated carbon catalyst at 45 °C. google.com A continuous process, running for several weeks at 0.5 MPa and 48-53 °C, also demonstrated high efficiency. google.com

The table below presents data from a patented process for the preparation of methoxyacetic acid via the oxidation of 2-methoxyethanol, highlighting the reaction conditions and resulting yields. patsnap.com

| Example | Reactant Volume (2-methoxyethanol) | Water Volume | Catalyst (Pt(5wt%) / C) | Oxygen Pressure | Temperature | Reaction Time | Yield | Purity |

| 1 | 30 mL (28.8 g) | 40 mL | 0.25 g | 0.6 MPa | 70°C | 7 hours | 91% | 99% |

| 3 | 30 mL (28.8 g) | 45 mL | 0.32 g | 0.8 MPa | 80°C | 6 hours | 92% | 99% |

Development of Novel Synthetic Approaches for this compound

In line with the growing emphasis on sustainable chemical manufacturing, research efforts are being directed towards the development of novel and greener synthetic routes for this compound. These approaches aim to minimize environmental impact, reduce waste, and enhance energy efficiency.

Exploration of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound offers a pathway to more environmentally benign processes. nih.govmdpi.comresearchgate.net The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical syntheses. nih.gov Key areas of exploration include the use of safer solvents, the development of more efficient catalytic systems, and the adoption of energy-saving technologies. nih.govmdpi.com

In the context of this compound synthesis, the oxidative route from 2-methoxyethanol already incorporates some green chemistry principles. The use of water as a solvent is a significant advantage over traditional organic solvents, as water is non-toxic, non-flammable, and readily available. patsnap.com Furthermore, the use of a heterogeneous catalyst, such as platinum on carbon, allows for easy separation from the reaction mixture and potential for recycling, which aligns with the principle of catalysis over stoichiometric reagents. justia.comgoogle.comnih.gov

Another avenue for greening the synthesis of this compound is the use of microwave-assisted organic synthesis (MAOS). mdpi.comijpsjournal.com Microwave heating can significantly reduce reaction times and energy consumption compared to conventional heating methods. uctm.eduijpsjournal.com While specific studies on the microwave-assisted synthesis of this compound are not prevalent, the application of this technology to similar esterification and etherification reactions suggests its potential for this process. researchgate.netuctm.edu This approach could be particularly beneficial for the alkylation pathway, potentially leading to higher yields in shorter timeframes and under solvent-free conditions. ijpsjournal.com

Catalytic Enhancements in this compound Production Pathways

One common industrial method involves the reaction of sodium methoxide with chloroacetic acid. wikipedia.org This process, a classic Williamson ether synthesis, can be significantly improved through the use of phase-transfer catalysts (PTCs). PTCs, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the methoxide anion from an aqueous or solid phase to the organic phase where the chloroacetic acid is located, thereby accelerating the nucleophilic substitution reaction. semanticscholar.orgfrancis-press.comfrancis-press.com This catalytic approach helps to overcome the mutual insolubility of the reactants, leading to milder reaction conditions and improved yields.

An alternative and highly efficient industrial route is the direct oxidation of 2-methoxyethanol. This pathway employs heterogeneous catalysts, with platinum supported on carbon (Pt/C) being particularly effective. patsnap.comgoogle.com In this process, 2-methoxyethanol is oxidized using air or pure oxygen in an aqueous solution. wikipedia.orgpatsnap.com The Pt/C catalyst provides a surface for the reaction, enabling high conversion rates and selectivity towards the desired methoxyacetic acid product under relatively mild temperatures and pressures. patsnap.com Yields for this method can be very high, often exceeding 90%, with the resulting product demonstrating high purity. patsnap.comgoogle.com

Comparison of Catalytic Production Pathways

| Pathway | Reactants | Catalyst Type | Example Catalyst | Key Advantages |

|---|---|---|---|---|

| Williamson Ether Synthesis | Sodium Methoxide + Chloroacetic Acid | Phase-Transfer Catalyst (PTC) | Quaternary Ammonium Salts | Improves reaction between different phases, milder conditions. francis-press.comfrancis-press.com |

| Oxidation | 2-Methoxyethanol + Oxygen | Heterogeneous Catalyst | Platinum on Carbon (Pt/C) | High yield (>90%) and purity, reusable catalyst. patsnap.comgoogle.com |

Downstream Processing and Purification Methodologies

Following the synthesis of this compound or its acid form, a series of downstream processing and purification steps are essential to isolate the final product at the desired purity and to handle any byproducts or unreacted materials. The specific methodologies employed depend heavily on the synthetic route used.

Separation and Isolation Techniques for this compound

The isolation of methoxyacetic acid, which is subsequently neutralized to form this compound, often involves several standard laboratory and industrial techniques.

In the catalytic oxidation of 2-methoxyethanol, the heterogeneous Pt/C catalyst is a solid suspended in the liquid reaction mixture. This allows for a straightforward separation by filtration once the reaction is complete. patsnap.com The recovered catalyst can then be washed and prepared for reuse. After the catalyst is removed, the aqueous filtrate containing the product is subjected to distillation under reduced pressure (vacuum distillation). patsnap.comgoogle.com This step effectively separates the methoxyacetic acid from water and any more volatile impurities.

For achieving exceptionally high levels of purity, multi-step crystallization can be employed. wikipedia.org This technique involves dissolving the crude product from distillation in a suitable solvent and then carefully controlling the temperature to induce crystallization. As the crystals form, impurities are excluded from the crystal lattice, remaining in the solvent. Repeating this process multiple times can yield an ultra-pure product, with purities reported as high as 99.8%. wikipedia.org

Purification Techniques for Methoxyacetic Acid

| Technique | Purpose | Typical Application | Resulting Purity |

|---|---|---|---|

| Filtration | Removal of solid heterogeneous catalyst (e.g., Pt/C). | Post-reaction in the catalytic oxidation pathway. patsnap.com | N/A (Separates solid from liquid) |

| Vacuum Distillation | Separation of product from solvent and volatile impurities. | Applied to the filtrate after catalyst removal. patsnap.comgoogle.com | High (e.g., 99%). patsnap.com |

| Multi-step Crystallization | Ultra-purification of the final product. | Applied to the distilled raw product for highest purity grades. wikipedia.org | Very High (e.g., 99.8%). wikipedia.org |

Strategies for Byproduct Minimization and Recycling in this compound Synthesis

Effective chemical synthesis relies not only on high product yield but also on the minimization of waste and the efficient use of materials. In the production of this compound, several strategies are employed to reduce byproducts and recycle valuable components.

A primary strategy for byproduct minimization is the selection of an optimal synthetic route. For instance, the catalytic oxidation of 2-methoxyethanol using a Pt/C catalyst and oxygen is favored over older methods that used nitric acid as the oxidant. patsnap.comgoogle.com The nitric acid route generates significant quantities of nitrogen oxide gas byproducts, which are difficult to purify, environmentally hazardous, and contribute to process inefficiency. patsnap.comgoogle.com The platinum-catalyzed process, by contrast, primarily produces water as a byproduct.

In the context of the Williamson ether synthesis, byproduct formation is often related to competing elimination reactions. francis-press.com The reaction between sodium methoxide and chloroacetic acid is favorable because chloroacetic acid is a primary halide, which strongly disfavors elimination in favor of the desired substitution reaction. masterorganicchemistry.com The use of secondary or tertiary haloalkanes would lead to a significant increase in undesired olefin byproducts. francis-press.commasterorganicchemistry.com

Chemical Reactivity and Mechanistic Investigations of Sodium Methoxyacetate

Sodium Methoxyacetate (B1198184) as a Reagent in Organic Transformations

Sodium methoxyacetate, the sodium salt of methoxyacetic acid, serves as a reagent in several organic transformations, primarily leveraging the basic and nucleophilic character of the methoxyacetate anion.

This compound is the conjugate base of methoxyacetic acid. The basicity of the methoxyacetate anion is understood by examining the acidity of its parent acid. Methoxyacetic acid has a pKa of 3.57, which indicates it is a stronger acid than acetic acid (pKa 4.757). wikipedia.org This increased acidity is due to the electron-withdrawing inductive effect of the methoxy (B1213986) group, which stabilizes the carboxylate anion. wikipedia.org Consequently, this compound is a weaker base than sodium acetate (B1210297).

Despite being a relatively weak base, it can be employed in synthetic routes where a mild, non-nucleophilic base is required to deprotonate substrates without promoting side reactions that stronger bases might induce. Its utility is often seen in reactions where precise pH control is necessary or when sensitive functional groups are present in the reacting molecules.

| Acid | pKa Value |

|---|---|

| Methoxyacetic Acid | 3.57 |

| Glycolic Acid | 3.83 |

| Acetic Acid | 4.76 |

In the context of ester formation, this compound is a key intermediate in certain synthetic pathways. For instance, one of the principal methods for producing methoxyacetic acid involves the reaction of sodium monochloroacetate with sodium methoxide (B1231860), which proceeds through the formation of this compound. wikipedia.org

While strong bases like sodium methoxide are more commonly used as catalysts for transesterification reactions (the conversion of one ester to another), this compound can participate in these equilibria. mdpi.com In a typical base-catalyzed transesterification, an alkoxide acts as the nucleophile. The mechanism involves the nucleophilic addition of the alkoxide to the ester's carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the original alkoxy group. mdpi.com As a base, this compound can generate the required alkoxide from an alcohol, driving the reaction forward. Its lower basicity compared to sodium methoxide results in slower reaction rates but can be advantageous in preventing saponification, an undesirable side reaction where the ester is hydrolyzed. rsc.org

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water or an alcohol, are often catalyzed by bases. magritek.com this compound can serve as the base catalyst in reactions such as the Claisen condensation and the Aldol condensation.

The Claisen condensation involves the reaction between two esters or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester. wikipedia.org The base is required to deprotonate the α-carbon of one of the ester molecules, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the second ester molecule. msu.edu While stronger bases like sodium ethoxide or sodium methoxide are typical, this compound could be used where a milder reaction is desired. wikipedia.orgrsc.org

Similarly, in the Aldol condensation, a base is used to form an enolate from an aldehyde or ketone, which then attacks another carbonyl molecule. magritek.comwikipedia.org The choice of base can influence the reaction's outcome, and a weaker base like this compound might be selected to control the reaction rate and minimize side reactions.

Mechanistic Studies of Reactions Involving the Methoxyacetate Moiety

The reactivity of the methoxyacetate group is fundamentally influenced by the electronic properties of the methoxy substituent.

The methoxy group (-OCH₃) positioned on the carbon adjacent (alpha) to the carboxylate group exerts a significant influence on the molecule's reactivity. This influence stems from a powerful electron-withdrawing inductive effect (-I effect). The highly electronegative oxygen atom pulls electron density away from the carboxylate group through the sigma bond framework.

This inductive withdrawal of electrons has several key consequences:

Stabilization of the Anion : The electron-withdrawing nature of the methoxy group helps to disperse the negative charge of the carboxylate anion, thereby stabilizing it.

Increased Acidity of the Parent Acid : This stabilization of the conjugate base is the reason methoxyacetic acid (pKa 3.57) is a stronger acid than acetic acid (pKa 4.757). wikipedia.org

Reduced Basicity and Nucleophilicity : As a consequence of being the conjugate base of a stronger acid, the methoxyacetate anion is a weaker base and a less potent nucleophile compared to the acetate anion. This reduced reactivity can be beneficial in preventing unwanted side reactions during chemical synthesis.

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented. However, valuable insights can be drawn from studies of analogous reactions, such as the transesterification of oils to produce biodiesel, which is frequently catalyzed by sodium methoxide. These studies reveal that the base-catalyzed transesterification process is typically endothermic and non-spontaneous. researchgate.netsemanticscholar.org

Thermodynamic parameters from a study on the transesterification of sunflower oil using a sodium methoxide catalyst provide a useful reference point for understanding the energetic profile of such conversions. researchgate.net

| Parameter | Symbol | Value |

|---|---|---|

| Activation Energy | Ea | 40.98 kJ mol⁻¹ |

| Gibbs Free Energy | ΔG | 89.66 kJ mol⁻¹ |

| Enthalpy | ΔH | 38.05 kJ mol⁻¹ |

| Entropy | ΔS | -0.15 kJ K⁻¹ mol⁻¹ |

Data sourced from a kinetic and thermodynamic analysis of a transesterification reaction. researchgate.netsemanticscholar.org These values are illustrative for a related base-catalyzed process and not specific to this compound.

Formation and Reactivity of this compound Derivatives

This compound serves as a versatile precursor in the synthesis of various derivatives, primarily through reactions involving its carboxylate functionality. The formation of esters and amides are among the most common transformations, providing valuable intermediates for a range of applications.

Synthesis of Methoxyacetic Acid Esters and Amides

The synthesis of methoxyacetic acid esters and amides from this compound or its parent acid is a fundamental aspect of its chemical reactivity. These derivatives are important in various fields of chemical synthesis.

The preparation of methoxyacetic acid esters from this compound is typically achieved through a nucleophilic substitution reaction with an appropriate alkyl halide. This reaction, analogous to the Williamson ether synthesis, involves the methoxyacetate anion acting as a nucleophile, displacing a halide from the alkylating agent. The general mechanism is a bimolecular nucleophilic substitution (SN2) pathway. This method is highly effective for the synthesis of a variety of both simple and more complex esters. Laboratory syntheses generally report yields in the range of 50-95%. wikipedia.org

The following table provides an overview of the synthesis of several methoxyacetic acid esters via this method:

Table 1: Synthesis of Methoxyacetic Acid Esters from this compound and Alkyl Halides| Ester Product | Alkyl Halide | Reaction Conditions | Yield (%) |

| Methyl methoxyacetate | Methyl iodide | DMF, Room Temperature | High |

| Ethyl methoxyacetate | Ethyl bromide | Ethanol, Reflux | Good |

| Benzyl methoxyacetate | Benzyl bromide | Acetonitrile (B52724), Reflux | High |

| Isopropyl methoxyacetate | Isopropyl iodide | DMSO, 60 °C | Moderate |

The direct synthesis of amides from this compound is not a common pathway. A more efficient and widely used method involves the initial conversion of methoxyacetic acid to a more reactive species, methoxyacetyl chloride. This is typically achieved by reacting methoxyacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting methoxyacetyl chloride is a highly reactive acylating agent that readily undergoes nucleophilic substitution with primary or secondary amines to form the corresponding N-substituted methoxyacetamides. This two-step process is generally high-yielding and provides a reliable route to a wide array of amides. For example, the reaction of 2,6-dimethylaniline (B139824) with methoxyacetyl chloride is a key step in the synthesis of the fungicide metalaxyl. googleapis.com

Exploration of Unique Transformations Initiated by this compound

While the primary reactivity of this compound centers on the nucleophilicity of the carboxylate, its potential involvement in other, more unique transformations is an area of interest. Although not as common as its role in ester and amide formation, carboxylate salts can, under specific conditions, participate in or influence various organic reactions.

In the context of named reactions, the use of sodium carboxylates as bases or catalysts is well-documented. For instance, in the Perkin reaction, an alkali salt of a carboxylic acid is used to catalyze the condensation of an aromatic aldehyde and an acid anhydride (B1165640) to form an α,β-unsaturated aromatic acid. echemi.com While sodium acetate is the classic base for this reaction, the potential use of this compound could influence the reaction's kinetics or product distribution due to its different basicity and solubility. However, specific examples of this compound being used to initiate a unique Perkin-type transformation are not prevalent in the literature.

Similarly, the Darzens condensation, which involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, typically employs bases like sodium ethoxide or sodium amide. nih.govmasterorganicchemistry.com The role of the base is to deprotonate the α-haloester, generating the nucleophilic enolate. While this compound could theoretically act as a base in this reaction, its weaker basicity compared to traditional alkoxides might not be sufficient to efficiently generate the required enolate for a wide range of substrates.

In Michael additions, which involve the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, the nucleophile is often a stabilized enolate. While this compound itself is not a typical Michael donor, it could potentially act as a base to generate the active nucleophile from a suitable pronucleophile.

The Stobbe condensation, a reaction between a dialkyl succinate (B1194679) and a ketone or aldehyde to form an alkylidenesuccinic acid or its derivatives, is also base-catalyzed, with sodium ethoxide or potassium tert-butoxide being common choices. jst.go.jp The use of this compound in this context has not been extensively explored.

While the direct initiation of unique transformations by this compound is not a widely documented area of its chemistry, its role as a nucleophile in SN2 reactions remains its most significant and predictable mode of reactivity in the formation of derivatives. Further research may yet uncover more specialized applications of this compound in organic synthesis.

Advanced Applications of Sodium Methoxyacetate in Chemical Sciences

Contributions to Materials Science and Polymer Chemistry

The methoxyacetate (B1198184) moiety, whether as a sodium salt or in other forms, plays a significant role in the development and modification of polymeric materials. Its influence extends from the polymerization process itself to the final properties of the polymer, and it is a key component in the design of specialized ionic liquids.

Utilization in Polymerization Reactions: Monomer and Plasticizer Roles

While not typically used as a monomer, derivatives of sodium methoxyacetate, such as methoxyacetic acid and its esters, are recognized for their role as catalysts in polymerization reactions. google.comtmpjiateng.com For instance, butyl 2-methoxyacetate serves as a solvent and initiator for the polymerization of acrylate (B77674) monomers and as a solid catalyst for polymers like styrene (B11656) and vinyl acetate (B1210297). biosynth.com

In the realm of polymer modification, the concept of plasticization is crucial. Plasticizers are additives that increase the flexibility, extensibility, and processability of a polymer by lowering properties like the glass transition temperature (Tg). specialchem.comjournalcra.com They are non-volatile organic substances that, when incorporated into a polymer matrix, reduce the intermolecular forces between polymer chains, thereby increasing mobility and softness. jetir.orgmdpi.com Although direct use of this compound as a primary plasticizer is not widely documented, its structural features are relevant to the design of plasticizing agents. Primary plasticizers are highly compatible with the polymer and can be added in large quantities to enhance flexibility. specialchem.com

Impact on Polymer Properties and Architecture

The introduction of a plasticizer into a polymer matrix fundamentally alters its physical and mechanical properties. The primary effect is the reduction of the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. journalcra.comashland.com This change is a direct result of the plasticizer molecules positioning themselves between polymer chains, which weakens intermolecular and intramolecular interactions. mdpi.com

This disruption of the polymer's internal structure leads to several macroscopic changes:

Increased Flexibility and Elongation: With greater chain mobility, the polymer becomes less brittle and can be stretched further before breaking. mdpi.com

Decreased Tensile Strength: The reduction in intermolecular forces means that less force is required to pull the polymer chains apart, resulting in lower tensile strength. mdpi.com

Enhanced Processability: The viscosity of the polymer melt is decreased, making processes like extrusion and molding easier and requiring less energy. specialchem.comjournalcra.com

The following table illustrates the general effects of a plasticizer on key polymer properties.

Table 1: General Effects of Plasticizers on Polymer Properties

| Property | Effect of Plasticizer Addition | Scientific Rationale |

|---|---|---|

| Glass Transition Temperature (Tg) | Decrease | Plasticizer molecules increase the free volume between polymer chains, enhancing segmental mobility. ashland.com |

| Tensile Strength | Decrease | Intermolecular forces holding the polymer chains together are weakened. mdpi.com |

| Elongation at Break | Increase | Increased chain mobility allows the polymer to stretch more before fracturing. mdpi.com |

| Flexibility/Softness | Increase | Reduced intermolecular forces allow polymer chains to move past each other more easily. jetir.org |

| Melt Viscosity | Decrease | The polymer flows more easily at processing temperatures, improving processability. journalcra.com |

Application in Ionic Liquid Design for Specific Solvation Phenomena

Ionic liquids (ILs) are salts that are liquid at low temperatures, often below 100°C. Their unique properties, such as low volatility, high thermal stability, and tunable solvency, make them attractive "green solvents". ipme.ru The methoxyacetate anion has proven to be particularly effective when incorporated into the design of ILs for specific applications, most notably the dissolution of cellulose (B213188).

Cellulose Dissolution and Regeneration Mechanisms

Cellulose is the most abundant biopolymer on Earth, but its strong network of intra- and intermolecular hydrogen bonds makes it insoluble in water and most common organic solvents. mdpi.com Ionic liquids containing the methoxyacetate anion have demonstrated a remarkable ability to overcome this challenge.

The dissolution mechanism relies on the ability of the IL's components to disrupt cellulose's hydrogen-bonding network. ipme.ru The cations and anions of the IL work synergistically, where the anion plays a crucial role by forming strong new hydrogen bonds with the hydroxyl groups of the cellulose chains. researchgate.netencyclopedia.pub This interaction effectively breaks apart the native structure, allowing the polymer to dissolve. ipme.ru

Research has shown that combining methoxyacetate-based ILs with polar aprotic solvents can create highly efficient solvent systems. For example, systems of diallylimidazolium methoxyacetate ([A₂im][CH₃OCH₂COO]) with dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMA) have been developed. mdpi.com The cellulose solubility in these mixed systems was found to correlate with the dipole moment of the co-solvent, with DMSO providing the highest solubility. mdpi.com

Table 2: Cellulose Solubility in [A₂im][CH₃OCH₂COO]-Based Solvent Systems

| Co-solvent | Molar Ratio (Co-solvent / IL) | Cellulose Solubility (wt%) | Co-solvent Dipole Moment (D) |

|---|---|---|---|

| DMSO | 9 | 16.2 | 3.96 |

| DMF | 9 | 14.5 | 3.86 |

| DMA | 9 | 13.1 | 3.81 |

Data sourced from a 2019 study on diallylimidazolium methoxyacetate solvent systems. mdpi.com

Once dissolved, the cellulose can be regenerated into various forms, such as films or fibers, by introducing a non-solvent like water, which causes the cellulose to precipitate out of the solution. mdpi.com The regenerated cellulose exhibits a slightly lower thermal decomposition temperature compared to the original material. mdpi.com

Fabrication of Porous Materials Utilizing Methoxyacetate-Based Ionic Liquids

The solutions of cellulose in methoxyacetate-based ionic liquids can be used to fabricate advanced materials. By regenerating the cellulose under controlled conditions, it is possible to create porous structures. mdpi.com These porous materials combine the inherent properties of cellulose—biodegradability and biocompatibility—with the structural advantages of a porous network. rsc.orgsemanticscholar.org

For instance, porous cellulose materials have been successfully fabricated from [A₂im][CH₃OCH₂COO]/DMSO solutions. mdpi.com Scanning electron microscopy of these materials reveals a fluffy and porous architecture composed of randomly oriented, interconnected cellulose sheets. mdpi.com The ability to create such structures opens up applications in areas like filtration, scaffolds for tissue engineering, and absorbent materials. The solidification of ionic liquids into porous networks integrates the unique characteristics of the ILs with the features of polymers and porous materials, creating a versatile platform for functional material design. rsc.orgsemanticscholar.org

Catalytic Roles of this compound and Its Derivatives

Acids and their derivatives are frequently used as catalysts in a wide range of organic reactions. researchgate.net Methoxyacetic acid, the parent acid of this compound, and its esters have been identified as effective catalysts or catalytic mediators in important synthetic transformations.

Methoxyacetic acid and its ester, methyl methoxyacetate, are used as catalysts in polymerization reactions. google.comtmpjiateng.com Furthermore, butyl 2-methoxyacetate is noted for its use as a solid catalyst in the polymerization of monomers like styrene and vinyl acetate. biosynth.com

A notable application is the use of methoxyacetic acid as a "catalytic mediator" in dehydrative glycosylation, a key reaction in carbohydrate chemistry. clockss.org In this process, methoxyacetic acid works in tandem with a Lewis acid catalyst, such as Ytterbium(III) triflate [Yb(OTf)₃], to facilitate the coupling of 1-hydroxy sugars with various alcohols. The reaction is truly catalytic, with water as the only byproduct. clockss.org Theoretical calculations have supported these experimental findings, indicating that the activation of the methoxyacetate group by a metal ion makes it an excellent leaving group, thus promoting the reaction. clockss.org

Table 3: Catalytic Applications of Methoxyacetic Acid and Its Derivatives

| Compound/Derivative | Reaction Type | Role |

|---|---|---|

| Methoxyacetic Acid | Dehydrative Glycosylation | Catalytic Mediator with Yb(OTf)₃. clockss.org |

| Methoxyacetic Acid | Polymerization | Catalyst. tmpjiateng.com |

| Methyl Methoxyacetate | Polymerization | Catalyst. google.com |

| Butyl 2-methoxyacetate | Polymerization (styrene, vinyl acetate) | Solid Catalyst. biosynth.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methoxyacetic acid |

| Butyl 2-methoxyacetate |

| Styrene |

| Vinyl acetate |

| 1,1,3,3-tetramethylguanidinium methoxyacetate |

| Diallylimidazolium methoxyacetate |

| Cellulose |

| Dimethyl sulfoxide (DMSO) |

| N,N-dimethylformamide (DMF) |

| N,N-dimethylacetamide (DMA) |

| Methyl methoxyacetate |

| Ytterbium(III) triflate |

Role as an Acyl Donor in Biocatalytic Processes

Emerging Applications in Specialty Chemical Production

Beyond catalysis, this compound and its parent acid are valuable intermediates in the synthesis of various high-value chemicals.

Methoxyacetic acid is utilized as a key chemical intermediate in the synthesis of certain dyes. tmpjiateng.comgoogle.com The dye industry demands intermediates of high quality and stability to ensure the final products meet stringent performance criteria. tmpjiateng.com Aromatic methyl ether compounds, which are used in the production of dyes and fragrances, can be prepared through methoxylation reactions where sodium methoxide (B1231860) is a key reagent, linking back to the broader chemical family of methoxyacetate. patsnap.com The role of methoxyacetic acid as a precursor underscores its importance in the supply chain for specialty chemicals. tmpjiateng.com

Role in Agrochemicals and Related Chemical Entities

This compound serves as a significant intermediate in the synthesis of more complex molecules utilized within the agrochemical industry. Its primary role is as a direct precursor in the production of methoxyacetic acid, a key building block for a variety of pesticides. smolecule.comwikipedia.org The conversion of this compound to methoxyacetic acid is a straightforward acidification step, making it an integral part of the manufacturing pathway for several commercially important fungicides and herbicides. researchgate.net

Industrially, methoxyacetic acid can be produced via methods where its salt, this compound, is formed. One such method involves the reaction of sodium methoxide with monochloroacetic acid. smolecule.comwikipedia.org Another major industrial route is the catalytic oxidation of 2-methoxyethanol (B45455), which can be conducted in the presence of a base like sodium hydroxide (B78521) to form the this compound salt in situ, prior to acidification. justia.comgoogle.com The resulting methoxyacetic acid is often converted into more reactive derivatives, such as methoxyacetyl chloride, to facilitate the synthesis of the final agrochemical products. researchgate.netjustia.comgoogle.com

Application in Fungicide Synthesis

The methoxyacetate structure is a core component of several systemic fungicides. It is a known precursor for phenylamide fungicides, a class of chemicals widely used to control oomycete pathogens like downy mildew and late blight in various crops. justia.com

Notable fungicides synthesized using methoxyacetic acid derivatives include:

Mefenoxam (Metalaxyl-M) : A high-efficacy, enantiomerically pure fungicide. Its synthesis involves the acylation of a chiral aniline (B41778) intermediate with methoxyacetyl chloride. researchgate.netgoogle.com

Oxadixyl : Another phenylamide fungicide where the methoxyacetyl group is crucial for its biological activity. wikipedia.orgjustia.com The synthesis pathway relies on reactive forms of methoxyacetic acid to build the final molecular structure. justia.comgoogle.com

Application in Herbicide Synthesis

The utility of the methoxyacetate moiety also extends to herbicides. The compound flucetosulfuron (B1672862) is a modern sulfonylurea herbicide that incorporates a methoxyacetate ester group in its structure. iucr.orgnih.goviucr.org This herbicide is effective for controlling a range of broadleaf weeds and grasses in crops such as cereals and rice. iucr.org

The systematic name for flucetosulfuron—1-[3-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]amino}sulfonyl)pyridin-2-yl]-2-fluoropropyl 2-methoxyacetate—explicitly identifies the presence of the methoxyacetate component. iucr.orgnih.gov Research on the metabolism of flucetosulfuron has identified metabolites where the ester bond is hydrolyzed, but also key intermediates that retain the methoxyacetate structure, such as 2-fluoro-1-(3-sulfamoylpyridin-2-yl)propyl 2-methoxyacetate. koreascience.krresearchgate.net

The following table summarizes the agrochemicals derived from the methoxyacetate structure.

Table 1: Agrochemicals Derived from the Methoxyacetate Moiety

| Agrochemical | Class | Key Methoxyacetate-Derived Precursor |

|---|---|---|

| Mefenoxam (Metalaxyl-M) | Fungicide | Methoxyacetyl chloride researchgate.net |

| Oxadixyl | Fungicide | Methoxyacetic acid / Methoxyacetyl chloride wikipedia.orgjustia.comgoogle.com |

Research Findings on Synthesis Yields

The efficiency of producing the key intermediate, methoxyacetic acid (from which this compound is a direct precursor salt), is critical for its industrial application in agrochemicals. Research outlined in patent literature details high-yield methods for its synthesis.

The following table presents data on the production of high-purity methoxyacetic acid from the oxidation of 2-methoxyethanol, a process that can proceed via the this compound salt.

Table 2: Synthesis Yield of Methoxyacetic Acid

| Process Description | Purity Achieved | Yield | Reference |

|---|

This high-yield synthesis underscores the industrial viability of producing methoxyacetic acid, and by extension its sodium salt, for subsequent use in the manufacturing of valuable agrochemical products.

Spectroscopic and Advanced Analytical Characterization of Sodium Methoxyacetate and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

Proton and Carbon-13 NMR in Reaction Monitoring

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are workhorse techniques for tracking the conversion of reactants to products. In reactions involving sodium methoxyacetate (B1198184), the disappearance of its characteristic signals and the concurrent appearance of new signals corresponding to the product(s) allow for real-time monitoring of the reaction's progress.

For instance, in the synthesis of methyl methoxyacetate, ¹H NMR can be used to observe the formation of the product. rsc.org The chemical shifts of the protons in methoxyacetic acid, the parent acid of sodium methoxyacetate, are well-documented. nih.gov The methylene (B1212753) (CH₂) protons typically appear around 4.0 ppm, while the methoxy (B1213986) (OCH₃) protons are found near 3.4 ppm. In a reaction where the methoxyacetate moiety is transferred, such as in the dynamic kinetic resolution of amines using ethyl methoxyacetate, the progress can be followed by monitoring the characteristic signals of the starting materials and the newly formed amide product. core.ac.uk

Similarly, ¹³C NMR provides complementary information. The carbonyl carbon of methoxyacetic acid resonates at approximately 174 ppm, the methylene carbon at around 69 ppm, and the methoxy carbon at about 59 ppm. researchgate.net The change in the chemical environment of these carbons upon reaction leads to shifts in their resonance frequencies, which can be quantitatively measured to determine reaction conversion and identify the formation of byproducts. researchgate.net For example, the oxidation of dimethoxyethane (DME) solvent can lead to the formation of methyl methoxyacetate, which is identifiable by its distinct NMR signals. rsc.orgresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for the Methoxyacetate Moiety

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| -OCH₃ | ~3.4 | ~59 |

| -CH₂- | ~4.0 | ~69 |

| -C(O)O⁻ | - | ~174 |

| Note: Exact chemical shifts are dependent on the solvent and the specific molecular structure. |

Advanced NMR Techniques for Conformational Analysis of Derivatives

Beyond simple structural identification, advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to investigate the three-dimensional conformation of molecules derived from this compound. NOESY experiments reveal through-space interactions between protons that are close to each other, which is critical for determining the preferred spatial arrangement of different parts of a molecule.

For complex derivatives of methoxyacetic acid, determining the conformation is key to understanding their biological activity or chemical reactivity. For instance, in macrocyclic structures or sterically hindered molecules incorporating a methoxyacetate group, NOESY can help establish the relative orientation of substituents. nih.gov By analyzing the cross-peaks in a 2D NOESY spectrum, the conformation of the molecule in solution can be deduced, providing insights that are not available from 1D NMR spectra alone. acs.org While specific studies focusing solely on the conformational analysis of simple this compound derivatives are not extensively documented, the principles of these advanced NMR techniques are broadly applicable. acs.org

Mass Spectrometry (MS) Techniques for Product Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of compounds, identify unknown substances, and quantify the components of a mixture.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. core.ac.ukrsc.org This is particularly useful for confirming the identity of reaction products and distinguishing between compounds with the same nominal mass but different chemical formulas. For products derived from this compound, HRMS can verify the successful incorporation of the methoxyacetate group into the target molecule. ethz.ch Techniques like ESI-Qq-TOF (Electrospray Ionization Quadrupole Time-of-Flight) are commonly used to obtain high-resolution mass spectra. core.ac.ukethz.ch

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS or MS²) involves multiple stages of mass analysis, typically by selecting a specific ion (a precursor ion), fragmenting it, and then analyzing the resulting fragment ions (product ions). wikipedia.orgnationalmaglab.org This technique provides valuable structural information by revealing the fragmentation pattern of a molecule, which is often characteristic of its chemical structure. uab.edu

For derivatives of this compound, MS/MS can be used to confirm the connectivity of the atoms within the molecule. rsc.orgscispace.com By inducing fragmentation through methods like collision-induced dissociation (CID), specific bonds within the ion are broken. wikipedia.org The analysis of the resulting fragments can help to piece together the structure of the original molecule. For example, the loss of a methoxy group or a carboxymethyl group can be indicative of a methoxyacetate derivative. While detailed fragmentation pathways are specific to each molecule, general principles of fragmentation can be applied to predict and interpret the mass spectra of new compounds. uab.eduresearchgate.net

Table 2: Common Mass Spectrometry Techniques and Their Applications

| Technique | Abbreviation | Primary Application |

| High-Resolution Mass Spectrometry | HRMS | Accurate mass measurement and elemental composition determination. |

| Tandem Mass Spectrometry | MS/MS | Structural elucidation through fragmentation analysis. |

| Electrospray Ionization | ESI | Soft ionization method for analyzing polar molecules in solution. |

| Quadrupole Time-of-Flight | Q-TOF | Hybrid mass analyzer providing high resolution and accurate mass. nationalmaglab.org |

Chromatographic Separations Coupled with Detection Methods

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

For the analysis of this compound and its reaction products, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed, often coupled with a mass spectrometer (GC-MS or LC-MS) for definitive identification of the separated components. oup.comnih.gov

HPLC is particularly well-suited for the analysis of methoxyacetic acid, the protonated form of this compound. sielc.com A common method involves reverse-phase HPLC with a C18 column and a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid. sielc.com This allows for the separation of methoxyacetic acid from other components in a reaction mixture.

GC is also a powerful tool, especially for more volatile derivatives of methoxyacetic acid. bmj.com For GC analysis, it is often necessary to derivatize the carboxylic acid group to a more volatile ester, for example, by methylation with diazomethane. oup.comnih.gov The resulting methyl methoxyacetate can then be analyzed by GC, often with detection by flame ionization (FID) or mass spectrometry (MS). oup.comnih.govresearchgate.net The choice of chromatographic conditions, such as the column type and temperature program, is critical for achieving good separation of the analytes. oup.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Structure Probing

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for probing the structure of molecules. IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation by molecular vibrations, while UV-Vis spectroscopy provides information about electronic transitions. sci-hub.sevscht.cz

For this compound, IR spectroscopy is particularly informative. The spectrum reveals characteristic absorptions corresponding to its constituent functional groups. The most prominent peaks are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which typically appear at different wavenumbers than the C=O stretch of a protonated carboxylic acid. researchgate.net Other key absorptions include C-H stretches from the methyl and methylene groups and the C-O-C stretch of the ether linkage. birzeit.edupressbooks.pub

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2985 - 2840 | C-H Stretching | -CH₃ and -CH₂- |

| 1599 | Asymmetric C=O Stretching | Carboxylate (COO⁻) |

| 1417 | Symmetric C=O Stretching | Carboxylate (COO⁻) |

| 1458 | C-H Bending | -CH₂- |

| 1122 | C-O-C Stretching | Ether |

UV-Vis spectroscopy, on the other hand, has limited application for the direct characterization of this compound. This is because the molecule lacks extensive conjugated systems or chromophores that absorb light in the visible or near-UV range (200-800 nm). sci-hub.se The primary electronic transition is a weak n→π* transition associated with the carboxylate group, which occurs in the far UV region, typically below 220 nm. While direct analysis is limited, UV-Vis spectroscopy can be a valuable tool for monitoring reactions where this compound is consumed or a chromophoric product is formed. nih.govacs.org Any change in conjugation or the introduction of an aromatic moiety in a reaction product would lead to distinct absorbance bands that can be used for quantitative analysis according to the Beer-Lambert law.

Theoretical and Computational Chemistry Approaches to Sodium Methoxyacetate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energetic properties of molecules. unipd.itarxiv.org These calculations can predict molecular geometries, reaction energies, and various spectroscopic properties with a high degree of accuracy. unipd.it For sodium methoxyacetate (B1198184), these methods can elucidate the nature of the ionic bond between the sodium cation and the methoxyacetate anion, as well as the covalent bonds within the anion itself.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. chemrxiv.org This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. nih.gov

DFT studies on sodium methoxyacetate would typically begin with geometry optimization to find the lowest energy arrangement of its atoms. From this optimized structure, a variety of ground-state properties can be calculated. These include the distribution of electron density, which reveals the charge distribution across the molecule, and the electrostatic potential, which indicates regions that are prone to electrophilic or nucleophilic attack. Key structural parameters such as bond lengths and angles can be determined and compared with experimental data if available. nih.gov For instance, DFT calculations can provide precise values for the C-C, C-O, and C-H bond lengths within the methoxyacetate anion and the coordination of the sodium ion.

Table 1: Predicted Ground State Properties of Methoxyacetate Anion from DFT Calculations

| Property | Calculated Value | Unit |

|---|---|---|

| C-C Bond Length | ~1.53 | Å |

| C=O Bond Length | ~1.25 | Å |

| C-O (ether) Bond Length | ~1.42 | Å |

| O-C-C Bond Angle | ~117 | Degrees |

| HOMO Energy | -3.5 | eV |

| LUMO Energy | +1.2 | eV |

| Dipole Moment | ~2.8 | Debye |

Note: These are typical expected values for a carboxylate anion of this type and serve as illustrative examples of DFT calculation outputs.

Understanding chemical reactivity requires not only knowledge of the reactants and products but also the high-energy species that connect them: reaction intermediates and transition states. Quantum chemical calculations are uniquely suited to characterize these fleeting structures, which are often impossible to observe experimentally. mit.edu

For reactions involving this compound, such as its synthesis or decomposition, computational methods can map out the entire reaction pathway. By calculating the potential energy surface, researchers can identify transition states, which represent the energy maxima along the reaction coordinate. mit.edu The structure and energy of these transition states determine the activation energy and, consequently, the rate of the reaction. For example, in the hydrolysis of an ester to form methoxyacetate, DFT can be used to model the tetrahedral intermediate and the transition states leading to its formation and breakdown. The insights gained from these calculations are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By calculating properties related to how molecules interact with electromagnetic radiation, these methods can generate theoretical spectra that aid in the analysis of experimental results. nih.gov

For this compound, quantum chemical calculations can predict a range of spectroscopic signatures:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies corresponding to the normal modes of vibration, a theoretical IR spectrum can be generated. Each peak in the spectrum corresponds to a specific molecular motion, such as the stretching of the C=O bond or the bending of C-H bonds. This allows for the assignment of experimentally observed IR bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts (for ¹H, ¹³C) and coupling constants. These predictions are highly valuable for interpreting complex NMR spectra and confirming the molecular structure. DFT calculations have been shown to reproduce experimental NMR spectra with good accuracy for various molecules. nih.gov

Raman Spectroscopy: Similar to IR spectroscopy, Raman spectra can be predicted by calculating the changes in molecular polarizability during vibrations.

These predicted spectra serve as a benchmark for experimental characterization, helping to confirm the identity and purity of a synthesized compound.

Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions

While quantum chemistry excels at describing the properties of individual molecules, Molecular Dynamics (MD) simulations are the tool of choice for studying the behavior of large ensembles of molecules over time. dovepress.com MD simulations model the movements of atoms and molecules based on classical mechanics, using force fields to describe the interactions between them. nih.gov This approach allows for the investigation of dynamic processes and bulk properties, such as solvation and intermolecular interactions. researchgate.netnih.gov

The behavior of an ionic compound like this compound is highly dependent on its environment, particularly the solvent. MD simulations can provide a detailed, atomistic view of the solvation process. researchgate.netrsc.org

By placing a this compound ion pair in a simulation box filled with solvent molecules (e.g., water, methanol (B129727), or a mixture), researchers can observe how the solvent molecules arrange themselves around the ions. rutgers.edu Key aspects that can be investigated include:

Solvation Shell Structure: MD simulations can determine the number of solvent molecules in the first and second solvation shells around the sodium cation and the methoxyacetate anion, as well as their preferred orientations.

Ion Pairing: The simulations can quantify the extent of contact ion pairs versus solvent-separated ion pairs, providing insight into the dissociation of the salt in solution.

Transport Properties: Properties like the diffusion coefficients of the ions and the viscosity of the solution can be calculated, which are important for understanding mass transport processes.

Table 2: Illustrative MD Simulation Data for this compound in Water

| Parameter | Description | Simulated Value |

|---|---|---|

| g(r)Na-O(water) peak | Position of the first peak in the radial distribution function, indicating the primary solvation shell distance for Na⁺. | 2.4 Å |

| CNNa-O(water) | Coordination number of water oxygen atoms around the Na⁺ ion in the first solvation shell. | 5-6 |

| g(r)O(anion)-H(water) peak | Position of the first peak for hydrogen bonding between the anion's carboxylate oxygens and water hydrogens. | 1.8 Å |

| Dion | Average diffusion coefficient of the ions at infinite dilution. | 1.2 x 10⁻⁹ m²/s |

Note: These values are representative examples based on simulations of similar small ions in aqueous solution.

Ionic liquids (ILs) are salts that are liquid at low temperatures, and their properties are highly tunable by changing the cation or anion. mdpi.com The methoxyacetate anion, with its ether linkage, could be a component of novel ionic liquids. MD simulations are an essential tool for designing and understanding the behavior of such ILs. rsc.orgunl.pt

In MD simulations of an ionic liquid containing the methoxyacetate anion, researchers can study:

Liquid Structure: The arrangement of cations and anions can be analyzed using radial distribution functions to understand the local ordering and charge distribution within the liquid. rsc.org

Thermodynamic Properties: Properties such as density, heat capacity, and viscosity can be calculated as a function of temperature.

Dynamic Properties: The self-diffusion coefficients of the ions are critical for understanding conductivity, a key property for applications like electrolytes in batteries. nih.gov

By systematically simulating different cation-anion combinations, MD can predict how the size, shape, and flexibility of the methoxyacetate anion influence the macroscopic properties of the resulting ionic liquid, guiding experimental efforts toward materials with desired characteristics. ias.ac.in

Computational Approaches in Catalysis and Reaction Design

Computational chemistry plays a crucial role in understanding and designing catalytic processes involving substrates like methoxyacetate. Techniques such as Density Functional Theory (DFT) have become standard tools for elucidating reaction mechanisms and providing insights that guide experimental work. researchgate.netresearchgate.net These computational models can map out the potential energy surface of a reaction, identifying the structures of intermediates and the energies of transition states. researchgate.netyoutube.com This information is vital for determining reaction kinetics and understanding how a catalyst influences a particular transformation.

In the context of reactions involving the methoxyacetate anion, computational approaches can be used to:

Screen potential catalysts for a desired transformation.

Optimize reaction conditions to improve yield and selectivity.

Understand the role of the solvent and other additives in the reaction.

Investigate the electronic and steric factors that govern the reactivity of the methoxyacetate group.

For instance, DFT calculations can be employed to study the activation of C-H or C-O bonds in the methoxyacetate moiety by a transition metal catalyst, providing a foundational understanding for developing new synthetic methodologies. researchgate.net

A complete catalytic cycle is a multi-step process that regenerates the catalyst at the end of the reaction. Computational modeling is instrumental in mapping out each elementary step of such cycles. uab.cat For a hypothetical catalytic reaction involving this compound, such as a cross-coupling reaction or a C-H activation process, DFT can be used to calculate the Gibbs free energy of each intermediate and transition state. uab.cat

The primary stages of modeling a catalytic cycle typically include:

Reactant and Catalyst Binding: Modeling the initial coordination of the methoxyacetate anion and any other substrates to the catalyst's active site.

Key Elementary Steps: Calculating the energy barriers for crucial steps like oxidative addition, migratory insertion, transmetalation, or reductive elimination. mdpi.com For example, in a palladium-catalyzed reaction, one could model the insertion of an alkene into a Pd-methoxyacetate bond.

Product Release and Catalyst Regeneration: Simulating the dissociation of the final product from the catalyst and the regeneration of the catalytically active species.

By constructing a complete energy profile for the catalytic cycle, researchers can identify the rate-determining step—the step with the highest energy barrier—which is the bottleneck of the entire process. chemrxiv.org This knowledge is invaluable for rationally designing more efficient catalysts by modifying the catalyst structure to lower the energy of this specific transition state.

Table 1: Hypothetical DFT-Calculated Gibbs Free Energy Profile for a Catalytic Reaction Involving Methoxyacetate

This table illustrates a hypothetical energy profile for a palladium-catalyzed cross-coupling reaction. The values are representative of what would be calculated to identify the rate-determining step.

| Step | Species | Relative Gibbs Free Energy (kcal/mol) |

| 1. Oxidative Addition | Catalyst-Substrate Complex | 0.0 |

| Transition State 1 (TS1) | +18.5 | |

| 2. Transmetalation | Intermediate 1 | -5.2 |

| Transition State 2 (TS2) | +22.1 | |

| 3. Reductive Elimination | Intermediate 2 | -12.8 |

| Transition State 3 (TS3) | +15.7 | |

| 4. Product Release | Catalyst-Product Complex | -25.0 |

In this hypothetical example, the transmetalation step (TS2) has the highest energy barrier and would be considered the rate-determining step.

Many catalytic reactions can produce chiral molecules, which exist as a pair of non-superimposable mirror images called enantiomers. In such asymmetric reactions, controlling the stereoselectivity to yield a single enantiomer is a significant challenge in organic synthesis. arxiv.org Computational chemistry provides a powerful means to predict and understand the origins of stereoselectivity. nd.edu

For reactions involving a prochiral methoxyacetate derivative or the reaction of methoxyacetate with a prochiral substrate, computational models can calculate the energy difference between the transition states leading to the different stereoisomers. The stereochemical outcome of the reaction is determined by the difference in the activation energies (ΔΔG‡) of the diastereomeric transition states.

The general approach involves:

Identifying all possible low-energy conformations of the transition states.

Calculating the Gibbs free energy of these transition states using high-level quantum mechanical methods.

Applying the Curtin-Hammett principle, which states that the ratio of products is determined by the difference in the energies of the respective transition states.

This predictive capability allows for the in silico screening of chiral catalysts or ligands, saving significant time and resources compared to experimental trial-and-error approaches. nih.gov By analyzing the geometry of the competing transition states, chemists can gain insight into the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding) that control the stereochemical outcome.

Application of Machine Learning in this compound Research

Machine learning models can be trained on existing chemical reaction data to predict various outcomes for new, unseen reactions. researchgate.net For research involving this compound, ML could be applied to:

Predict Reaction Outcomes: Models can be trained to predict the yield or success of a reaction involving this compound under various conditions (e.g., different catalysts, solvents, temperatures). researchgate.net

Forecast Stereoselectivity: By learning from datasets of asymmetric reactions, ML algorithms like Random Forests, Support Vector Machines, or neural networks can predict the enantiomeric excess of reactions. nih.govbohrium.com These models often use molecular descriptors that encode the structural features of the reactants and the chiral catalyst as input. nih.gov

Optimize Reaction Conditions: ML models can be used to build a model of the reaction landscape and suggest optimal reaction conditions to maximize yield or selectivity, a task that is often resource-intensive to perform experimentally. ifmo.ru

Discover New Catalysts: Machine learning can screen vast virtual libraries of potential catalysts to identify promising candidates for reactions involving methoxyacetate, prioritizing them for experimental validation.

The development of robust ML models often requires large, well-curated datasets. As more high-throughput experimentation is conducted, the potential for applying machine learning to understand and utilize this compound in chemical synthesis will undoubtedly grow. nd.edu The synergy between computational chemistry calculations (like DFT) and machine learning is also a burgeoning field; DFT can be used to generate high-quality data to train more accurate ML models. rsc.org

Future Research Directions and Emerging Paradigms for Sodium Methoxyacetate

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, and the synthesis of sodium methoxyacetate (B1198184) is no exception. Future research will likely focus on developing environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

A significant area of development is the move away from traditional methods that may involve hazardous reagents and produce substantial waste streams. The application of green chemistry principles and metrics, such as atom economy, E-factor, and process mass intensity (PMI), will be crucial in evaluating and comparing the sustainability of different synthetic pathways. wikipedia.orgmdpi.comresearchgate.netwiley-vch.deacs.org

One promising avenue is the exploration of biocatalysis . The use of enzymes, either as isolated catalysts or within whole-cell systems, offers the potential for highly selective and efficient synthesis under mild conditions. google.com Research into biocatalytic routes could focus on the enzymatic conversion of renewable feedstocks into methoxyacetic acid, which can then be easily converted to its sodium salt. The immobilization of these enzymes could further enhance their stability and reusability, making the process more economically viable.

Another emerging paradigm is the electrochemical synthesis of methoxyacetic acid from biomass-derived platform molecules. sci-hub.senih.govrsc.orgtesisenred.netrsc.org This approach, powered by renewable electricity, could offer a direct and atom-economical route, significantly reducing the carbon footprint associated with conventional chemical synthesis. For instance, the electrocatalytic hydrogenation of biomass-derived organics has shown promise for producing compounds like methoxyacetic acid under mild conditions. sci-hub.se

The table below summarizes potential sustainable synthetic routes for sodium methoxyacetate, highlighting their key features and potential advantages.

| Synthetic Route | Key Features | Potential Advantages |

| Biocatalysis | Use of enzymes or whole-cell systems | High selectivity, mild reaction conditions, reduced waste, use of renewable feedstocks |

| Electrosynthesis | Utilization of renewable electricity and biomass-derived feedstocks | Direct conversion, atom economy, potential for decentralised production |

| Catalytic Oxidation | Use of advanced catalysts for the oxidation of precursors | Improved efficiency and selectivity over traditional methods |

This table provides a summary of potential future sustainable synthetic routes for this compound.

Novel Catalytic Systems Utilizing Methoxyacetate Structures

The unique electronic and steric properties of the methoxyacetate group make it an intriguing candidate for incorporation into novel catalytic systems. Future research is expected to explore the use of this compound and its derivatives as ligands, co-catalysts, or catalyst precursors.

The coordination of the methoxyacetate ligand to transition metal centers can modulate the metal's catalytic activity and selectivity. nih.govorientjchem.orgmdpi.comrsc.orgscholarsresearchlibrary.com The oxygen atoms of the methoxy (B1213986) and carboxylate groups can act as a bidentate ligand, influencing the electronic environment of the metal and potentially stabilizing reactive intermediates. Research in this area could lead to the development of new catalysts for a variety of organic transformations, including cross-coupling reactions, oxidations, and hydrogenations. acs.org

An emerging area of interest is the development of metal-organic frameworks (MOFs) that incorporate methoxyacetate functionalities. rsc.orgnih.govrsc.orgnih.govfraunhofer.de These porous materials could serve as heterogeneous catalysts with well-defined active sites, combining the catalytic properties of the metal nodes with the functional characteristics of the methoxyacetate linkers. Such MOF-based catalysts could find applications in areas such as selective gas adsorption, separations, and catalysis of complex organic reactions.

The table below outlines potential catalytic applications for systems incorporating methoxyacetate structures.

| Catalytic System | Potential Application | Rationale |

| Transition Metal Complexes with Methoxyacetate Ligands | Cross-coupling reactions, oxidation, hydrogenation | Modulation of metal center's electronic and steric properties, stabilization of intermediates. |

| Methoxyacetate-Functionalized Metal-Organic Frameworks (MOFs) | Heterogeneous catalysis, selective adsorption | Creation of well-defined active sites within a porous framework. |

| This compound as a Co-catalyst | Promoting various organic transformations | Influencing reaction kinetics and selectivity through ionic or coordination effects. |

This table highlights potential future catalytic applications for systems that utilize methoxyacetate structures.

Exploration of Advanced Functional Materials Incorporating Methoxyacetate Units

The incorporation of methoxyacetate units into polymers and other materials can impart unique functional properties, opening up new avenues for the development of advanced materials.

A significant area of future research lies in the synthesis of functional polymers with pendant methoxyacetate groups. mdpi.comnih.govresearchgate.netsdu.dkgoogleapis.com These polymers could exhibit interesting properties such as stimuli-responsiveness, biodegradability, and specific binding capabilities. For example, polymers with methoxyacetate side chains could be designed for applications in drug delivery, where the methoxyacetate group could influence the polymer's solubility, degradation rate, and interaction with biological systems. nih.govresearchgate.net

Another exciting prospect is the development of smart materials , such as hydrogels, that incorporate methoxyacetate functionalities. numberanalytics.come3s-conferences.orgalliedacademies.orgrsc.orgresearchgate.net These materials could respond to external stimuli like temperature, pH, or the presence of specific ions, leading to changes in their physical or chemical properties. Such smart hydrogels could be utilized in a variety of applications, including sensors, actuators, and controlled-release systems.

The table below summarizes potential advanced functional materials incorporating methoxyacetate units and their prospective applications.

| Material Type | Potential Application | Key Properties Conferred by Methoxyacetate |

| Functional Polymers | Drug delivery, specialty coatings | Biocompatibility, tunable solubility and degradation, specific binding interactions. |

| Smart Hydrogels | Sensors, actuators, controlled-release systems | Stimuli-responsiveness (pH, temperature, ions), biocompatibility. |

| Modified Biopolymers | Biomaterials, functional food ingredients | Altered physical properties, enhanced biocompatibility, novel functionalities. |

This table outlines potential future advanced functional materials that can be developed by incorporating methoxyacetate units.

Integration of Computational and Experimental Methodologies for Predictive Research

The synergy between computational modeling and experimental investigation is becoming increasingly vital in modern chemical research. For this compound, this integrated approach can accelerate the discovery and development of new applications.

Molecular dynamics (MD) simulations can provide valuable insights into the behavior of this compound in solution and its interactions with other molecules. elsevierpure.comucl.ac.uknih.govcopernicus.orgbibliotekanauki.pl For instance, simulations can elucidate the hydration structure around the sodium and methoxyacetate ions, which is crucial for understanding its properties in aqueous environments. elsevierpure.comucl.ac.uknih.govcopernicus.orgbibliotekanauki.pl This knowledge can inform the design of experiments and the interpretation of experimental results.

Density Functional Theory (DFT) studies can be employed to investigate the electronic structure and reactivity of this compound and its complexes. This can aid in the design of new catalysts where methoxyacetate acts as a ligand, by predicting the stability and catalytic activity of different metal-ligand combinations.

Furthermore, the application of machine learning (ML) and artificial intelligence (AI) could revolutionize the predictive research on this compound. By training algorithms on existing experimental and computational data, it may become possible to predict the properties and reactivity of new materials and catalytic systems incorporating methoxyacetate units, thereby guiding synthetic efforts towards the most promising candidates.

The table below details the potential contributions of various computational methodologies to the future research of this compound.

| Computational Method | Research Focus | Potential Outcomes |

| Molecular Dynamics (MD) Simulations | Solvation behavior, interactions with biomolecules and material surfaces. | Understanding of macroscopic properties from molecular-level interactions, design of new formulations. |

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, catalyst design. | Prediction of reactivity, rational design of novel catalysts with methoxyacetate ligands. |

| Machine Learning (ML) / Artificial Intelligence (AI) | Property prediction, discovery of new materials and reactions. | Accelerated discovery of new applications, optimization of synthetic routes. |

This table illustrates how different computational methods can be integrated with experimental work to advance research on this compound.

Discovery of Unprecedented Chemical Transformations Involving this compound

While this compound is often used as a simple building block or reagent, there is potential for the discovery of novel and unprecedented chemical transformations involving this compound. Future research could uncover new reactivity patterns that expand its synthetic utility.

One area of exploration could be the activation of the C-H bonds within the methoxyacetate structure under specific catalytic conditions. Selective functionalization of these C-H bonds could lead to the synthesis of more complex and valuable molecules from a simple starting material.

Another avenue for discovery lies in the participation of this compound in novel cycloaddition reactions . acs.orgru.nluni-greifswald.depitt.edu The unique electronic nature of the methoxyacetate moiety might enable its participation in previously unknown pericyclic reactions, providing access to new heterocyclic or carbocyclic frameworks.